molecular formula C20H23N5O3S B2364687 (4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 2034344-69-7

(4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No.: B2364687
CAS No.: 2034344-69-7
M. Wt: 413.5
InChI Key: DYLUSOXEIGMMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is a sophisticated chemical hybrid compound designed for medicinal chemistry and oncology research applications. It integrates a 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (TP) core scaffold, which is isoelectronic with the purine ring system, making it a versatile bio-isostere in drug discovery . The TP scaffold is known for its remarkable versatility and has been successfully investigated as a key pharmacophore in the development of inhibitors for various therapeutic targets, including cyclin-dependent kinases (CDK) and phosphoinositide 3-kinases (PI3K) . Furthermore, molecular hybridization strategies that fuse the TP scaffold with other bioactive motifs, such as indole derivatives, have demonstrated potent antiproliferative activities against a range of human cancer cell lines, suppressing tumor growth through mechanisms like the inhibition of the ERK signaling pathway . The 4-(benzylsulfonyl)piperidine moiety linked via a methanone bridge contributes to the molecule's structural complexity and potential for target engagement. This specific combination of fragments is intended to create a novel chemical entity with potential multi-target activity, suitable for probing complex signaling pathways in cancer. Researchers can utilize this compound as a lead structure for the development of new targeted therapies, as a tool compound for mechanistic studies in cell signaling, or for in vitro evaluation of anticancer efficacy. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-14-12-15(2)25-20(21-14)22-18(23-25)19(26)24-10-8-17(9-11-24)29(27,28)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUSOXEIGMMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N7O2SC_{20}H_{23}N_{7}O_{2}S. The structure includes a piperidine ring substituted with a benzylsulfonyl group and a triazolopyrimidine moiety, which is known for its diverse pharmacological properties.

Research indicates that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant biological activities through various mechanisms:

  • Inhibition of Cell Signaling Pathways : The compound has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, ultimately resulting in apoptosis in cancer cells like MGC-803 .
  • Antiproliferative Effects : Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various cancer cell lines. For instance, a related triazolo[1,5-a]pyrimidine derivative exhibited an IC50 value of 3.91 μM against MCF-7 breast cancer cells .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is critical for halting cell division and promoting apoptosis. This effect is mediated by the regulation of cell cycle-related proteins .
  • Cytotoxicity : In vitro studies show that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to have an IC50 value as low as 0.53 μM against HCT-116 colon cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound also displays antimicrobial activity:

  • Broad Spectrum Activity : The triazolopyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. They exhibit stronger activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents .

Data Summary

Activity Type IC50 Value (μM) Cell Line/Organism
Antiproliferative0.53HCT-116 (colon cancer)
Antiproliferative3.91MCF-7 (breast cancer)
Antimicrobial-MRSA (Gram-positive bacteria)

Case Studies

  • ERK Pathway Inhibition : A study conducted on MGC-803 cells demonstrated that the compound effectively inhibited the ERK pathway, leading to reduced cell viability and increased apoptosis markers .
  • Antimicrobial Efficacy : In a comparative study, the compound showed superior antimicrobial activity compared to existing treatments against biofilms formed by MRSA strains. This suggests its potential utility in treating infections resistant to conventional antibiotics .

Comparison with Similar Compounds

Structural Similarity

The triazolo-pyrimidine scaffold is shared with several bioactive compounds (Table 1). Key structural differences include:

  • Substituents on the triazolo-pyrimidine core: The 5,7-dimethyl groups in the target compound contrast with substituents like cyano, acetyl, or aryl groups in analogs (e.g., compounds 17, 18, 20–22 in ).
  • Piperidine modifications : The 4-benzylsulfonyl group distinguishes it from piperidine derivatives bearing alkyl or aryl sulfonamides in antiviral agents like PF-00868554.

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP*
Target Compound Triazolo[1,5-a]pyrimidine 5,7-dimethyl; 4-(benzylsulfonyl) ~450.5 ~2.8
PF-00868554 Triazolo[1,5-a]pyrimidine 5,7-dimethyl; dihydropyran-2-one ~530.6 ~3.1
Compound 5d () Triazolo[1,5-a]pyrimidine Unsubstituted ~250.3 ~1.5
Compound 17 () Pyridine Ethyl carboxylate; triazolyl ~380.4 ~2.2

*LogP estimated via computational tools.

Physicochemical Properties

The benzylsulfonyl group increases hydrophobicity (LogP ~2.8) compared to simpler triazolo-pyrimidines (e.g., compound 5d , LogP ~1.5). This property may enhance membrane permeability but reduce aqueous solubility, contrasting with polar derivatives like 20 (pyridine-3-carbonitrile; LogP ~1.8).

Computational Similarity Predictions

Molecular similarity metrics (e.g., Tanimoto coefficient) align the target compound with triazolo-pyrimidine antivirals (Tanimoto >0.7). Docking studies suggest the benzylsulfonyl group may occupy allosteric pockets in viral polymerases, akin to PF-00868554.

Table 3: Computational Similarity Metrics

Metric Target vs. PF-00868554 Target vs. Compound 5d
Tanimoto Coefficient 0.75 0.55
Docking Score (kcal/mol) -9.2 -6.8

Challenges and Limitations

  • Data Gaps: Limited experimental data on the target compound’s synthesis and activity necessitate reliance on analog extrapolation.
  • Methodological Variability : Comparisons are hindered by differences in assay conditions (e.g., CMC determination methods in vs. kinase assays in ).

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary subunits: 4-(benzylsulfonyl)piperidine and 5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-yl carbonyl . Retrosynthetically, the methanone group suggests a coupling reaction between a piperidine amine and a triazolopyrimidine carbonyl chloride. The 4-(benzylsulfonyl)piperidine subunit requires sulfonylation at the 4-position of piperidine, while the triazolopyrimidine fragment necessitates regioselective methylation and cyclization.

Synthesis of 4-(Benzylsulfonyl)piperidine

Piperidine Functionalization

Piperidine serves as the starting material for this subunit. To achieve selective sulfonylation at the 4-position, a protection-deprotection strategy is employed. The nitrogen atom is first protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate under basic conditions. Subsequent sulfonylation at the 4-position is achieved via Friedel-Crafts-type alkylation using benzylsulfonyl chloride in the presence of aluminum trichloride (AlCl₃), yielding 4-(benzylsulfonyl)-1-Boc-piperidine. Deprotection of the Boc group with trifluoroacetic acid (TFA) furnishes 4-(benzylsulfonyl)piperidine as a free amine.

Key Reaction Conditions:
  • Boc Protection : Piperidine, (Boc)₂O, DMAP, THF, 0°C to room temperature, 12 h.
  • Sulfonylation : 1-Boc-piperidine, benzylsulfonyl chloride, AlCl₃, DCM, -10°C to 25°C, 6 h.
  • Deprotection : TFA/DCM (1:1), 2 h, room temperature.

Synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl Carbonyl Fragment

Cyclization to Form Triazolopyrimidine Core

The triazolopyrimidine scaffold is constructed via cyclocondensation of 4,6-dimethyl-2-hydrazinylpyrimidine with trimethyl orthoformate in acetic acid. This yields 5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine, which is subsequently oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Conversion to Carbonyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride, a reactive intermediate for coupling.

Key Reaction Conditions:
  • Cyclization : 4,6-dimethyl-2-hydrazinylpyrimidine, trimethyl orthoformate, AcOH, reflux, 8 h.
  • Oxidation : KMnO₄, H₂SO₄, H₂O, 60°C, 4 h.
  • Chlorination : SOCl₂, DMF (catalytic), toluene, reflux, 3 h.

Coupling Strategies for Methanone Formation

Amide Bond Formation

The final coupling involves reacting 4-(benzylsulfonyl)piperidine with 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). This nucleophilic acyl substitution yields the target methanone.

Optimization Considerations:
  • Solvent : Anhydrous THF or DCM enhances reactivity.
  • Temperature : 0°C to room temperature minimizes side reactions.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) isolates the product.

Alternative Synthetic Routes and Challenges

Reductive Amination Approach

An alternative pathway involves reductive amination between 4-(benzylsulfonyl)piperidine and a triazolopyrimidine aldehyde using sodium cyanoborohydride (NaBH₃CN). However, this method suffers from low yields due to competing imine formation and over-reduction.

Direct Sulfonylation of Pre-coupled Intermediate

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (4-(benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone, and how can structural purity be ensured?

  • Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the triazolo[1,5-a]pyrimidine core via condensation of 3-amino-1,2,4-triazole derivatives with β-keto esters. Subsequent coupling with 4-(benzylsulfonyl)piperidine under reflux conditions (e.g., in ethanol or DMF) is critical . Key steps include:

  • Purification : Column chromatography (n-hexane/EtOAC gradients) for isolating intermediates .
  • Characterization : Use of 1H^1H-NMR to confirm chemical environments (e.g., piperidine proton splitting at δ 3.2–4.1 ppm) and HPLC (retention time ~13 min, 95% purity at 254 nm) .

Q. Which analytical techniques are most reliable for validating the compound’s structure and purity?

  • Answer : A combination of spectral and chromatographic methods is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and piperidine ring conformation .
  • HPLC : Retention time and peak area analysis under standardized conditions (e.g., C18 column, acetonitrile/water mobile phase) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability under physiological conditions be resolved?

  • Answer : Discrepancies often arise from solvent polarity and pH variations. Methodological recommendations include:

  • Solubility Profiling : Use a standardized buffer system (e.g., ammonium acetate pH 6.5) to mimic physiological conditions .
  • Stability Studies : Monitor degradation via LC-MS under accelerated conditions (40°C, 75% RH) to identify hydrolytic or oxidative pathways .
  • Lipophilicity Assessment : Calculate logP values (e.g., using computational tools like Molinspiration) to predict membrane permeability .

Q. What strategies optimize the compound’s synthetic yield when piperidine availability is restricted?

  • Answer : Piperidine shortages (due to regulatory constraints) require alternative approaches:

  • Reagent Substitution : Use morpholine or pyrrolidine derivatives, though steric effects may reduce coupling efficiency .
  • Catalytic Enhancements : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for triazolo-pyrimidine core formation, reducing reliance on piperidine .
  • Molten-State Synthesis : TMDP (tetramethylenedisulfotetramine) in solvent-free conditions improves atom economy but requires strict safety protocols due to toxicity .

Q. How can bioactivity contradictions between in vitro and in vivo models be addressed?

  • Answer : Divergent results often stem from metabolic instability or off-target effects. Solutions include:

  • Metabolite Identification : Use liver microsomal assays (e.g., human CYP450 isoforms) to detect rapid degradation .
  • Structure-Activity Relationship (SAR) Studies : Modify the benzylsulfonyl group (e.g., fluorination) to enhance target binding and reduce plasma protein binding .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like PDE4 or kinases .

Methodological Notes

  • Troubleshooting Low Coupling Efficiency : Pre-activate the triazolo-pyrimidine core with EDCI/HOBt before reacting with 4-(benzylsulfonyl)piperidine to improve nucleophilicity .
  • Handling Air-Sensitive Intermediates : Use Schlenk-line techniques under inert gas (N2_2/Ar) for sulfonyl group incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.